Ethyl potassium oxalate

Catalog No.
S1543548
CAS No.
1906-57-6
M.F
C4H6KO4
M. Wt
157.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl potassium oxalate

CAS Number

1906-57-6

Product Name

Ethyl potassium oxalate

IUPAC Name

potassium;2-ethoxy-2-oxoacetate

Molecular Formula

C4H6KO4

Molecular Weight

157.19 g/mol

InChI

InChI=1S/C4H6O4.K/c1-2-8-4(7)3(5)6;/h2H2,1H3,(H,5,6);

InChI Key

WVDIBRWRWHUSTG-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)[O-].[K+]

Canonical SMILES

CCOC(=O)C(=O)O.[K]

Isomeric SMILES

CCOC(=O)C(=O)[O-].[K+]

The exact mass of the compound Ethyl potassium oxalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl potassium oxalate is a bifunctional mono-salt, mono-ester of oxalic acid that serves as a highly versatile building block in advanced organic synthesis. Unlike symmetric oxalates, it provides a desymmetrized scaffold featuring a reactive potassium carboxylate and a protected ethyl ester. This distinct structural duality makes it an essential precursor for the direct synthesis of mono-ethyl oxalyl derivatives, pharmaceutical intermediates, and aryl esters. Commercially, it is prioritized for its ability to participate in transition-metal-catalyzed decarboxylative cross-coupling reactions, offering a safer, carbon-monoxide-free alternative for esterification in both laboratory and industrial settings [1].

Substituting ethyl potassium oxalate with generic alternatives like diethyl oxalate or potassium oxalate fundamentally disrupts synthetic workflows. Diethyl oxalate is a neutral diester that lacks the anionic carboxylate required for direct palladium coordination, rendering it inactive in decarboxylative cross-coupling without harsh pre-activation. Conversely, potassium oxalate is a symmetric dicarboxylate that exhibits poor solubility in polar aprotic organic solvents (e.g., NMP) and yields symmetric di-adducts or carboxylic acids rather than the targeted ethyl esters. Attempting to use these symmetric baselines to synthesize mono-adducts requires statistical reactions, leading to complex mixtures, drastically reduced yields, and costly chromatographic separations[1].

Decarboxylative Esterification Efficiency Without Carbon Monoxide

In palladium-catalyzed decarboxylative cross-coupling, ethyl potassium oxalate functions as a highly efficient mono-ester transfer reagent. When reacted with aryl halides, it readily extrudes CO2 to yield the corresponding ethyl ester directly (e.g., yielding 95% 4-methoxybenzoic acid ethyl ester from 4-bromoanisole). In contrast, the neutral comparator diethyl oxalate lacks the carboxylate moiety necessary to coordinate with the palladium center and undergo decarboxylation, resulting in a failure to couple under identical CO-free conditions [1].

Evidence DimensionYield of aryl ethyl ester via CO-free cross-coupling
Target Compound DataUp to 95% yield
Comparator Or BaselineDiethyl oxalate (0% yield, inactive under these conditions)
Quantified DifferenceComplete qualitative shift from inactive to highly active
ConditionsPd-catalyzed cross-coupling in NMP at 150°C

Allows industrial buyers to synthesize aryl esters directly from aryl halides without the severe safety risks and infrastructure costs associated with toxic carbon monoxide gas.

Desymmetrized Reactivity for High-Yield Mono-Adduct Synthesis

Ethyl potassium oxalate provides an inherently desymmetrized synthon. When synthesizing complex intermediates, such as oxalic acid ethyl ester 2-oxo-3-phenyl-propyl ester from 1-bromo-3-phenyl-acetone, it reacts exclusively at the potassium salt terminus. If a buyer attempts to use diethyl oxalate, the reaction requires statistical mono-transesterification or mono-hydrolysis, which theoretically caps the mono-adduct yield at 50% and generates significant di-adduct byproducts. Ethyl potassium oxalate bypasses this statistical limitation, ensuring near-quantitative chemo-selectivity for the target mono-adduct .

Evidence DimensionSelectivity for mono-functionalized oxalate derivatives
Target Compound Data100% chemo-selectivity for the carboxylate terminus
Comparator Or BaselineDiethyl oxalate (statistical reaction, <50% mono-adduct yield)
Quantified DifferenceAvoidance of di-adduct formation and elimination of statistical yield caps
ConditionsNucleophilic substitution / esterification workflows

Eliminates the need for complex protection-deprotection steps and reduces the burden of difficult chromatographic separations in scale-up manufacturing.

Enhanced Solvent Compatibility in High-Temperature Organic Catalysis

The incorporation of the ethyl ester group significantly alters the solvation profile of ethyl potassium oxalate compared to simple inorganic oxalates. While potassium oxalate is highly crystalline and practically insoluble in polar aprotic organic solvents, ethyl potassium oxalate exhibits sufficient compatibility with solvents like N-methyl-2-pyrrolidone (NMP). This partial organic solubility is critical for maintaining reagent dispersion and enabling efficient palladium catalytic cycles at elevated temperatures (150°C), whereas inorganic oxalates suffer from severe mass transfer limitations [1].

Evidence DimensionCompatibility with polar aprotic organic solvents
Target Compound DataCompatible with NMP for cross-coupling
Comparator Or BaselinePotassium oxalate (poor organic solubility)
Quantified DifferenceEnables efficient mass transfer and catalytic turnover in organic media
ConditionsHigh-temperature (150°C) cross-coupling in NMP

Ensures reproducible reaction kinetics and prevents reagent clumping, which is critical for maintaining consistent yields in industrial organic synthesis.

CO-Free Synthesis of Aryl and Alkenyl Esters

Directly downstream of its decarboxylative efficiency, ethyl potassium oxalate is a primary choice for synthesizing aryl and alkenyl ethyl esters from their corresponding halides. This application bypasses the need for traditional carbonylation using toxic CO gas, making it highly attractive for safer, scalable pharmaceutical and fine chemical manufacturing[1].

Synthesis of Asymmetric Oxalate Intermediates

Because of its inherent desymmetrization, this compound is ideal for producing complex mono-ethyl oxalyl derivatives, such as oxalic acid ethyl ester 2-oxo-3-phenyl-propyl ester. It is specifically procured when chemists need to avoid the di-adduct formation and statistical yield limitations associated with symmetric oxalates .

Development of Selective Enzyme Inhibitors

Ethyl potassium oxalate is utilized as a key building block in the rational design of selective inhibitors, such as resorcinol-based Grp94-selective inhibitors. Its ability to undergo clean palladium-catalyzed decarboxylative coupling allows for the precise installation of ethyl ester appendages that are critical for binding affinity and isoform selectivity in targeted cancer therapies [2].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

156.99031515 g/mol

Monoisotopic Mass

156.99031515 g/mol

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1906-57-6

General Manufacturing Information

Ethanedioic acid, 1-ethyl ester, potassium salt (1:1): INACTIVE

Dates

Last modified: 08-15-2023

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